molecular formula C10H5BrClN3S B12299208 5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine

5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B12299208
M. Wt: 314.59 g/mol
InChI Key: CNMGATHUWLBCNX-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromothiophene and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromothiophene derivative with a pyrazolo[1,5-a]pyrimidine precursor in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an organic solvent such as toluene or DMF and a temperature range of 80-120°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the bromine atom to a hydrogen atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative, while oxidation of the thiophene ring can produce a sulfone-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies .

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromothiophene and a chlorine atom on the pyrazolo[1,5-a]pyrimidine core. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C10H5BrClN3S

Molecular Weight

314.59 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H5BrClN3S/c11-8-2-1-7(16-8)6-5-9(12)15-10(14-6)3-4-13-15/h1-5H

InChI Key

CNMGATHUWLBCNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC3=CC=NN3C(=C2)Cl

Origin of Product

United States

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